3-nitro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
The compound 3-nitro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide features a 1,3,4-thiadiazole core substituted at position 2 with a benzamide group (bearing a nitro group at the meta position) and at position 5 with a thioether-linked ethyl chain terminating in a ketone and an m-tolylamino moiety. This structure combines electron-withdrawing (nitro) and hydrophobic (m-tolyl) groups, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O4S2/c1-11-4-2-6-13(8-11)19-15(24)10-28-18-22-21-17(29-18)20-16(25)12-5-3-7-14(9-12)23(26)27/h2-9H,10H2,1H3,(H,19,24)(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBQPHZEGDTCKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 1,3,4-thiadiazole derivatives with diverse substituents. Below is a comparative analysis with structurally or functionally related analogs:
Table 1: Structural and Functional Comparison
Key Observations
The m-tolylamino moiety offers hydrophobicity, contrasting with the heterocyclic thiazolylamino () or polar cyclohexylamino groups (), which may affect membrane permeability or target binding .
Biological Activity Trends: Compounds with nitro groups (e.g., 7e in ) exhibit anticancer activity via pro-apoptotic mechanisms, suggesting the target compound may share similar properties .
Synthetic Methodologies :
- The target’s thioether linkage likely follows protocols analogous to , where ethyl bromoacetate reacts with thiol-containing intermediates .
- Amide coupling (e.g., benzamide attachment) is commonly achieved using DCC/HOBt () or direct condensation () .
m-Tolyl’s hydrophobicity may enhance logP values relative to more polar analogs (e.g., thiazole derivatives in ) .
Q & A
Basic: What are the optimized synthetic routes and critical reaction parameters for this compound?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically including:
- Step 1: Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄ or POCl₃) .
- Step 2: Introduction of the 2-oxo-2-(m-tolylamino)ethylthio moiety through nucleophilic substitution, requiring controlled pH (7–8) and anhydrous solvents (e.g., DMF or THF) .
- Step 3: Coupling with 3-nitrobenzamide using carbodiimide-based coupling agents (e.g., EDC or DCC) in the presence of a catalyst like DMAP .
Key Optimization Strategies:
- Temperature Control: Maintain 0–5°C during coupling to minimize side reactions .
- Solvent Choice: Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency .
- Purification: Employ column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from methanol .
Basic: Which spectroscopic and crystallographic techniques are essential for structural confirmation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR identifies protons and carbons in the thiadiazole ring (δ 7.8–8.2 ppm for aromatic protons) and the m-tolylamino group (δ 2.3 ppm for methyl) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .
- Infrared Spectroscopy (IR): Confirms amide C=O stretching (~1680 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 488.05) .
- X-ray Crystallography: Resolves 3D conformation using SHELX software; critical for confirming dihedral angles between the benzamide and thiadiazole planes .
Advanced: How can contradictions between spectroscopic and crystallographic data be resolved?
Methodological Answer:
Discrepancies (e.g., unexpected NOE correlations vs. crystal packing effects) require:
Multi-technique Validation: Cross-check NMR data with XRD results to distinguish dynamic solution-state behavior from static crystal structures .
Computational Modeling: Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data .
Temperature-Dependent NMR: Probe conformational flexibility by varying measurement temperatures (e.g., 25°C to −40°C) .
Advanced: What in vitro assays are suitable for evaluating its biological activity?
Methodological Answer:
- Antimicrobial Screening:
- MIC Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Anticancer Activity:
- MTT Assay: Assess cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition:
- Kinase/Protease Assays: Use fluorogenic substrates to measure inhibition of target enzymes (e.g., EGFR kinase) .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
- Functional Group Modification:
- Replace the nitro group with electron-withdrawing groups (e.g., CF₃) to enhance membrane permeability .
- Introduce heterocyclic substituents (e.g., imidazole) to improve target binding .
- Bioisosteric Replacement:
- Substitute the thiadiazole ring with 1,2,4-triazole to assess impact on solubility and activity .
- Pharmacophore Mapping:
- Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the m-tolylamino group) .
Methodological: What computational approaches predict target interactions?
Methodological Answer:
- Molecular Docking:
- Dock the compound into active sites (e.g., tubulin or DNA topoisomerase II) using PDB structures (e.g., 1SA0) .
- Molecular Dynamics (MD):
- Simulate binding stability over 100 ns trajectories (GROMACS) to evaluate residence time and conformational changes .
- QSAR Modeling:
- Develop regression models (e.g., CoMFA) correlating substituent electronegativity with anticancer activity .
Data Analysis: How to troubleshoot low yields in the final coupling step?
Methodological Answer:
Common Issues and Solutions:
| Issue | Solution | Reference |
|---|---|---|
| Incomplete activation | Use fresh EDC/HOBt and ensure anhydrous conditions | |
| Steric hindrance | Switch to bulkier coupling agents (e.g., DIC) | |
| Side reactions | Add 4-dimethylaminopyridine (DMAP) as a catalyst | |
| Poor solubility | Optimize solvent (e.g., DMF:DCM 1:1) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
